

# How to prevent amorphization of darunavir ethanolate during manufacturing and storage

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Darunavir Ethanolate

Cat. No.: B7948671 Get Quote

# Technical Support Center: Darunavir Ethanolate Solid-State Stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the amorphization of **darunavir ethanolate** during manufacturing and storage.

## **Introduction to Darunavir Ethanolate Stability**

Darunavir, a second-generation protease inhibitor, is commercially available as its ethanolate crystalline form. This form can be susceptible to solid-state transformations, primarily amorphization, which can impact the drug product's stability, bioavailability, and manufacturability. The primary pathways for the amorphization of **darunavir ethanolate** are desolvation induced by thermal stress and conversion to a hydrate form under high humidity conditions.[1][2] Mechanical stress during manufacturing processes such as milling and granulation can also induce a loss of crystallinity.[3]

This guide provides practical advice and detailed protocols to mitigate these risks and ensure the solid-state stability of **darunavir ethanolate**.

## **Troubleshooting Guide**

This section addresses common issues encountered during the handling and processing of **darunavir ethanolate** in a question-and-answer format.



## **Manufacturing-Related Issues**

Q1: After milling our **darunavir ethanolate**, powder X-ray diffraction (PXRD) analysis shows a broad halo in the diffractogram, indicating a loss of crystallinity. What are the likely causes and how can we prevent this?

A1: Amorphization during milling is a common issue caused by excessive mechanical energy input. This energy can disrupt the crystal lattice, leading to a disordered, amorphous state.

#### Potential Causes:

- High Milling Energy: Aggressive milling conditions, such as high milling speed or prolonged milling time, can introduce excessive mechanical stress.
- Heat Generation: Frictional heat generated during milling can lead to thermal desolvation of the ethanolate, causing it to convert to an amorphous form.[2]
- Mill Type: Certain mill types, like ball mills, can be more aggressive than others, such as jet mills, in inducing disorder.[4]

#### Troubleshooting and Prevention Strategies:

- Optimize Milling Parameters: Reduce the milling speed and/or time. Conduct a design of experiments (DoE) to identify the optimal parameters that achieve the desired particle size reduction without inducing amorphization.
- Cryo-milling: Perform milling at cryogenic temperatures (e.g., using liquid nitrogen) to dissipate heat and minimize thermal stress on the material.
- Select an Appropriate Mill: Consider using a less aggressive milling technique, such as a jet mill, which is often preferred for crystalline materials susceptible to mechanical stress.
- Formulation Approach: If feasible, consider co-milling darunavir ethanolate with a stabilizing excipient. Certain polymers can act as a cushion and absorb some of the mechanical energy.

Q2: We are developing a wet granulation formulation of **darunavir ethanolate**, and we observe partial amorphization after drying. What could be the reason, and how can we address it?



A2: Amorphization during wet granulation can be a complex issue arising from the interplay of the granulation fluid, excipients, and drying process.

#### Potential Causes:

- Inappropriate Granulation Fluid: The use of a solvent in which darunavir has some solubility can lead to dissolution and subsequent precipitation in an amorphous form upon drying.
- Binder Selection: The type and concentration of the binder can influence the solid-state of the API. Some binders may interact with the drug in a way that promotes amorphization.[5]
- High Drying Temperature: Drying the granules at an elevated temperature can cause desolvation of the darunavir ethanolate, leading to amorphization.
- Residual Moisture: Insufficient drying can leave residual water, which under certain conditions could facilitate a conversion to the hydrate form, which may then convert to the amorphous form upon further drying.[2]

#### Troubleshooting and Prevention Strategies:

- Granulation Fluid Selection: Use a granulation fluid in which darunavir ethanolate has
  minimal solubility. Water is often used, but its impact on hydrate formation must be carefully
  controlled.
- Binder Evaluation: Screen different binders for their compatibility with darunavir ethanolate.
   Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose
   (HPMC) can sometimes stabilize the amorphous form but may also be hygroscopic.[6]
- Control Drying Parameters: Dry the granules at a lower temperature for a longer period. Vacuum drying is often preferred to minimize thermal stress. The drying temperature should be kept well below the desolvation temperature of **darunavir ethanolate**.
- Monitor Residual Moisture: Implement a strict in-process control for residual moisture content to ensure it is below a critical threshold that could lead to solid-state transformations.

### **Storage-Related Issues**



Q3: We have observed a change in the solid form of our stored **darunavir ethanolate** API from crystalline to partially amorphous. What are the storage conditions that could cause this?

A3: The solid-state stability of **darunavir ethanolate** during storage is highly dependent on temperature and humidity.

#### Potential Causes:

- Elevated Temperature: Storage at temperatures above ambient can provide the energy for the ethanol molecules to leave the crystal lattice, resulting in desolvation and subsequent amorphization.[1][2]
- High Relative Humidity (RH): Exposure to high humidity can cause the ethanolate to convert to a hydrate form. This hydrate may be less stable and can subsequently transform into an amorphous form.[2]
- Inadequate Packaging: Packaging that does not provide a sufficient barrier against moisture can lead to changes in the solid form, especially under humid conditions.

Troubleshooting and Prevention Strategies:

- Controlled Storage Conditions: Store darunavir ethanolate in a temperature- and humidity-controlled environment. Recommended storage is typically at room temperature (15-25°C) with controlled humidity.[8]
- Appropriate Packaging: Use well-sealed containers with a desiccant to protect the API from moisture. For formulated products, high-density polyethylene (HDPE) bottles with induction seals are often used.[9]
- Stability Studies: Conduct long-term and accelerated stability studies under various temperature and humidity conditions (as per ICH guidelines) to establish the appropriate storage conditions and shelf-life.[10][11]

# Frequently Asked Questions (FAQs)

What is the primary mechanism of amorphization for **darunavir ethanolate?** The primary mechanism is desolvation, where the ethanol molecules within the crystal lattice are lost due to

## Troubleshooting & Optimization





thermal stress (heating). This removal of the solvent disrupts the crystal structure, leading to a collapse into a disordered amorphous state.[2]

How does humidity affect the stability of **darunavir ethanolate**? High relative humidity can lead to the conversion of the ethanolate form to a hydrate form. This is a solvent exchange process where water molecules displace the ethanol in the crystal lattice. The hydrate form may have different physical properties and stability compared to the ethanolate.[2]

What analytical techniques are essential for monitoring the solid-state stability of **darunavir ethanolate**? The key techniques are:

- Powder X-ray Diffraction (PXRD): To identify the crystalline form and detect the presence of amorphous content (seen as a halo in the diffractogram).[12]
- Differential Scanning Calorimetry (DSC): To determine the desolvation temperature and melting point of the crystalline form. The presence of a glass transition temperature (Tg) can confirm the amorphous state.[13]
- Thermogravimetric Analysis (TGA): To quantify the amount of solvent (ethanol or water) in the crystal lattice and to study the desolvation process.[14]

Can excipients be used to stabilize **darunavir ethanolate** against amorphization? Yes, certain excipients, particularly polymers, can help stabilize the crystalline form. They can act by:

- Inhibiting Nucleation and Crystal Growth: Polymers can interfere with the molecular mobility required for crystallization from an amorphous state.[6]
- Forming Hydrogen Bonds: Excipients that can form strong hydrogen bonds with darunavir may help to maintain its solid-state structure.[15]
- Providing a Physical Barrier: In a formulation, excipients can physically separate drug particles, reducing the potential for crystal growth.

What are the regulatory expectations regarding the solid-state form of **darunavir ethanolate**? Regulatory agencies, such as the FDA, require a thorough understanding of the solid-state chemistry of the active pharmaceutical ingredient (API). This includes identifying the potential for polymorphism and ensuring that the manufacturing process consistently produces the



desired crystalline form. Any changes to the solid form during manufacturing or storage must be investigated and controlled.[11][16]

## **Data Presentation**

Table 1: Summary of Factors Leading to Amorphization of **Darunavir Ethanolate** 

| Factor            | Description                                                                       | Consequence                                                                                                                               |
|-------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Thermal Stress    | Exposure to elevated temperatures during manufacturing (e.g., drying) or storage. | Causes desolvation of the ethanolate, leading to the collapse of the crystal structure into an amorphous form.[1][2]                      |
| High Humidity     | Storage or processing in environments with high relative humidity.                | Can induce a conversion from<br>the ethanolate to a hydrate<br>form, which may be less stable<br>and subsequently become<br>amorphous.[2] |
| Mechanical Stress | High-energy processes such as milling, grinding, or high-pressure compression.    | Can introduce defects into the crystal lattice and provide the energy to induce a transition to a disordered amorphous state. [3]         |

Table 2: Key Analytical Techniques for Solid-State Characterization



| Technique                               | Information Provided                                                                                                |
|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Powder X-ray Diffraction (PXRD)         | Fingerprint for crystalline form identification; detection and quantification of amorphous content.[12]             |
| Differential Scanning Calorimetry (DSC) | Determination of desolvation temperature, melting point, and glass transition temperature (for amorphous form).[13] |
| Thermogravimetric Analysis (TGA)        | Quantification of solvent/water content; analysis of desolvation and dehydration events.[14]                        |
| Dynamic Vapor Sorption (DVS)            | Assessment of hygroscopicity and the interaction of the solid form with moisture.                                   |

# **Experimental Protocols**

# Protocol 1: Quantification of Amorphous Content in Darunavir Ethanolate by PXRD

This protocol provides a general method for quantifying amorphous content using an external standard approach.

Objective: To determine the percentage of amorphous **darunavir ethanolate** in a crystalline sample.

#### Materials:

- Crystalline darunavir ethanolate (reference standard)
- Amorphous darunavir ethanolate (prepared by melt-quenching or extensive milling)
- Sample of darunavir ethanolate with unknown amorphous content
- PXRD instrument with a suitable detector

#### Methodology:



#### • Preparation of Calibration Standards:

- Prepare a series of physical mixtures of crystalline and amorphous darunavir ethanolate with known weight percentages of the amorphous form (e.g., 0%, 5%, 10%, 20%, 50%, 100% w/w).
- Gently blend each mixture to ensure homogeneity without inducing further amorphization.

#### PXRD Analysis:

- Set the PXRD instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range, step size, and scan speed). A typical scan range would be 5-40° 2θ.
- Analyze each calibration standard and the unknown sample using the same instrument parameters.

#### Data Analysis:

- Identify a unique, well-resolved diffraction peak for the crystalline form that does not overlap with any broad features from the amorphous halo.
- Integrate the area of this selected crystalline peak for each of the calibration standards.
- Create a calibration curve by plotting the integrated peak area against the known weight percentage of the crystalline form.
- Integrate the area of the same crystalline peak for the unknown sample.
- Use the calibration curve to determine the weight percentage of the crystalline form in the unknown sample.
- Calculate the amorphous content: % Amorphous = 100% % Crystalline.[17][18]

# Protocol 2: Analysis of Darunavir Ethanolate Desolvation by DSC and TGA

Objective: To determine the desolvation temperature and quantify the solvent loss of **darunavir ethanolate**.



#### Materials:

- Darunavir ethanolate sample
- DSC instrument
- TGA instrument
- Aluminum pans for DSC and TGA

#### Methodology:

- TGA Analysis:
  - Accurately weigh 5-10 mg of the darunavir ethanolate sample into a TGA pan.
  - Heat the sample from ambient temperature to approximately 200°C at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.
  - Record the weight loss as a function of temperature. The step in the TGA curve corresponds to the loss of ethanol.
  - Calculate the percentage weight loss to determine the stoichiometry of the solvate.
- DSC Analysis:
  - Accurately weigh 2-5 mg of the darunavir ethanolate sample into an aluminum pan and seal it. It is recommended to use a pinhole lid to allow the solvent to escape.
  - Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.
  - Record the heat flow as a function of temperature.
  - The endothermic peak observed before the melting of the desolvated form corresponds to the desolvation of the ethanolate. The onset temperature of this peak is the desolvation temperature.[13][14]



# **Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for manufacturing and stability testing of **darunavir ethanolate**.



Click to download full resolution via product page

Caption: Logical relationship between causes and prevention of **darunavir ethanolate** amorphization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Application of Polymers as a Tool in Crystallization—A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8703980B2 Process for the preparation of darunavir Google Patents [patents.google.com]
- 4. Quantification of Process Induced Disorder in Milled Samples Using Different Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Restricted [jnjmedicalconnect.com]
- 9. extranet.who.int [extranet.who.int]
- 10. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 11. Integrating Solid-State Chemistry into API Process Development Regis Technologies [registech.com]
- 12. Development of novel darunavir amorphous solid dispersions with mesoporous carriers PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Desolvation Processes in Channel Solvates of Niclosamide PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pharmtech.com [pharmtech.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. XRPD Quantification Of Crystalline Forms In Amorphous API Within A Formulation -DANNALAB [dannalab.com]
- To cite this document: BenchChem. [How to prevent amorphization of darunavir ethanolate during manufacturing and storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7948671#how-to-prevent-amorphization-ofdarunavir-ethanolate-during-manufacturing-and-storage]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com